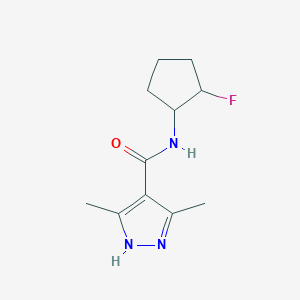
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (FCPC) is a small molecule that has been studied extensively for its potential applications in scientific research. FCPC has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed that N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide works by inhibiting the release of inflammatory mediators such as cytokines, chemokines, and prostaglandins. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of several enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy. Furthermore, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study long-term effects. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
The potential future directions for N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its long-term effects. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, further research is needed to explore its potential use in cancer therapy and its potential as an anti-inflammatory and analgesic agent. Finally, further research is needed to explore its potential use in the treatment of neuropathic pain.
Méthodes De Synthèse
The synthesis of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-fluorocyclopentanone with ethyl isocyanoacetate to form ethyl 2-fluorocyclopentylcarbamate. This reaction is then followed by the addition of methylmagnesium bromide to the carbamate, resulting in the formation of the desired product, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments. N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-6-10(7(2)15-14-6)11(16)13-9-5-3-4-8(9)12/h8-9H,3-5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJHLBYUIHRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
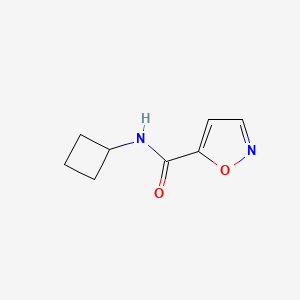
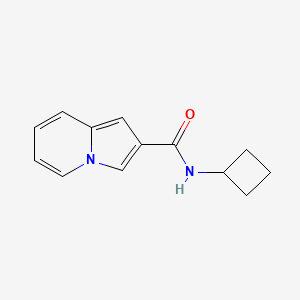

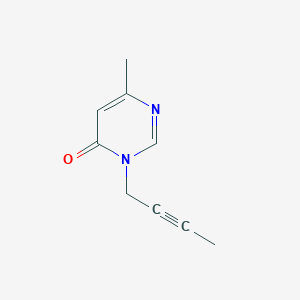
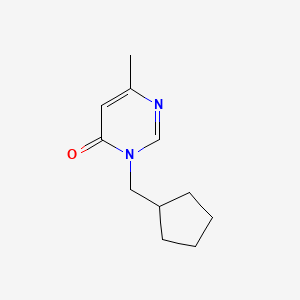
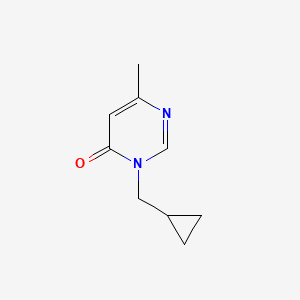
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)